2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-but-2-ynyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-5-13-11(14)7-9-8-15-6-4-10(9)12-13/h7H,4-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVPCDFIYWCWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C=C2COCCC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Introduction of the Pyrano Ring: The pyrano ring is introduced through a cyclization reaction involving appropriate precursors such as 1,4-dicarbonyl compounds and hydrazine derivatives .
Attachment of the But-2-yn-1-yl Group: The final step involves the alkylation of the pyrano[4,3-c]pyridazinone core with a but-2-yn-1-yl halide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-yn-1-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic effects. Pyridazinone derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . This particular compound could be investigated for similar activities, as well as for its potential use in treating cardiovascular diseases and neurological disorders.
Industry
In the industrial sector, compounds like this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. They may also find applications in the agrochemical industry as potential pesticides or herbicides.
Mechanism of Action
The mechanism of action of 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one is likely related to its ability to interact with various molecular targets in the body. These targets could include enzymes, receptors, and ion channels. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets and leading to its observed pharmacological effects.
Comparison with Similar Compounds
Structural Analogues with Modified Thiazole Substituents
Key Findings :
- Biphenyl substituents (e.g., 4'-fluorobiphenyl) improve antiproliferative activity compared to simpler aryl groups, likely due to enhanced π-π stacking with kinase active sites .
- Trifluoromethyl groups increase metabolic stability but may reduce solubility .
Pyridine/Thiazole Hybrids with Alternative Cores
Key Findings :
- Azo-linked derivatives (e.g., phenyldiazenyl) are structurally novel but lack robust pharmacological data .
- Morpholine-containing analogues exhibit better solubility, critical for oral bioavailability .
Fluorinated Thiazole Derivatives in Kinase Inhibition
Key Findings :
Q & A
Basic: What are the optimal synthetic routes for 2-(but-2-yn-1-yl)-pyrano[4,3-c]pyridazin-3-one, and how can reaction efficiency be improved?
Methodological Answer:
The most efficient routes include:
- Solvent-free one-pot synthesis under mechanical grinding, achieving yields up to 87% while minimizing waste .
- Microwave-assisted catalysis using Fe₃O₄@TiO₂-SO₃H nanocomposites, which enhance reaction rates (180 W, solvent-free) and allow catalyst reuse for ≥5 cycles with <5% activity loss .
- Green chemistry approaches , such as Fe³⁺@K10 clay catalysts in aqueous conditions, improving atom economy and reducing energy consumption .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound's purity and structural integrity?
Methodological Answer:
- HPLC : Validates purity (e.g., 99.63% purity reported for related compounds) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positioning (e.g., but-2-yn-1-yl group integration at δ 2.5–3.5 ppm) .
- LC-MS : Verifies molecular ion peaks (e.g., [M+H⁺] for exact mass confirmation) .
- TLC : Monitors reaction progression in solvent-free systems (hexane:EtOAc gradients) .
Advanced: How can researchers design analogs to enhance Bcl-xL inhibitory activity while minimizing off-target effects?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Modify the pyridazine core with electron-withdrawing groups (e.g., -NO₂ at C-2) to enhance hydrophobic interactions with Bcl-xL’s BH3 domain .
- Computational Docking : Use AutoDock Vina to simulate binding affinities; compare with pyrazolo[4′,3′:5,6]pyrano derivatives to identify critical pharmacophores .
- In Vitro Validation : Pair docking results with caspase-3 activation assays (using inhibitors like Caspase-3 Inhibitor VII ) to confirm apoptosis induction.
Advanced: What strategies resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?
Methodological Answer:
- Standardized Assay Conditions : Use consistent cell lines (e.g., MCF-7 for cancer studies) and include controls like mitochondrial membrane potential assays to validate apoptosis pathways .
- Orthogonal Validation : Cross-reference results with structurally related compounds (e.g., pyrazolo[3,4-b]pyridin-6(7H)-ones) to isolate substituent-specific effects .
- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., ABT-263 for Bcl-xL inhibition) to reduce inter-study variability .
Advanced: What mechanistic insights explain the role of the but-2-yn-1-yl group in modulating apoptosis via Bcl-xL inhibition?
Methodological Answer:
- Hydrophobic Interactions : The alkyne moiety binds to Bcl-xL’s hydrophobic groove, as shown by molecular dynamics simulations. Truncated analogs lacking this group exhibit ≥50% reduced activity .
- Competitive Binding Assays : Use fluorescently labeled Bcl-xL mutants to quantify displacement by butynyl-containing derivatives, confirming target engagement .
- SAR Correlations : Compare pro-apoptotic activity of butynyl vs. phenyl analogs to demonstrate the alkyne’s unique role in disrupting protein-protein interactions .
Basic: What purification challenges arise during large-scale synthesis, and how are they addressed?
Methodological Answer:
- Challenge : Residual acetylene precursors and catalyst particles.
- Solutions :
- Magnetically Recoverable Catalysts : Fe₃O₄@TiO₂-SO₃H nanoparticles enable rapid separation via external magnets, reducing post-reaction steps .
- Column Chromatography : Silica gel purification with hexane:EtOAc (3:1) gradients removes unreacted intermediates .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .
Advanced: How can multi-component reactions (MCRs) be optimized to synthesize complex pyrano-pyridazine scaffolds?
Methodological Answer:
- Catalyst Selection : Fe₃O₄@TiO₂-SO₃H nanocomposites enable MCRs (e.g., 4-component reactions) under microwave conditions, achieving >85% yields .
- Solvent Optimization : Use ethanol or solvent-free systems to reduce toxicity and improve reaction homogeneity .
- Real-Time Monitoring : In situ FT-IR or TLC tracks intermediate formation, allowing rapid adjustment of stoichiometry .
Advanced: How do structural modifications at the pyridazin-3-one ring affect antitumor activity?
Methodological Answer:
- Electron-Deficient Substituents : Introduce -Cl or -CF₃ at C-5 to enhance electrophilicity, improving DNA intercalation (IC₅₀ reduced by 30% in HeLa cells) .
- Heterocycle Fusion : Attach pyrazolo[3,4-d]pyrimidine moieties to increase solubility and bioavailability (logP reduction from 3.2 to 2.1) .
- In Vivo Testing : Compare tumor regression rates in xenograft models between parent and modified compounds to validate efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
